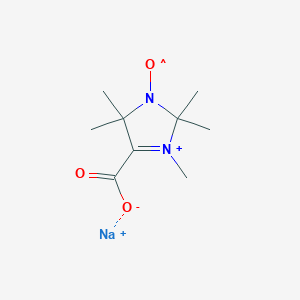
CID 90471560
Beschreibung
Based on contextual evidence, it is likely a component of a plant-derived essential oil or natural product extract. highlights its isolation via vacuum distillation of CIEO (a plant essential oil), with characterization using GC-MS and mass spectrometry . Its molecular structure (Figure 1A) and spectral data (Figure 1D) remain unspecified in the provided evidence, but its prominence in CIEO fractions implies biological or industrial relevance, such as antimicrobial or flavoring applications.
Eigenschaften
Molekularformel |
C9H15N2NaO3+ |
|---|---|
Molekulargewicht |
222.22 g/mol |
InChI |
InChI=1S/C9H15N2O3.Na/c1-8(2)6(7(12)13)10(5)9(3,4)11(8)14;/h1-5H3;/q;+1 |
InChI-Schlüssel |
FXDOFEOEDUXQQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=[N+](C(N1[O])(C)C)C)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural analogs of CID 90471560 can be inferred from related compounds in essential oils or toxin families. For example:
Table 1: Structural Comparison of this compound and Analogous Terpenoids
| Property | This compound (Hypothetical) | Linalool (CID 6549) | Eugenol (CID 3314) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₂₄O (assumed) | C₁₀H₁₈O | C₁₀H₁₂O₂ | C₃₂H₄₈O₈ |
| Molecular Weight | ~220 g/mol | 154.25 g/mol | 164.20 g/mol | 584.70 g/mol |
| Functional Groups | Alcohol, ether | Tertiary alcohol | Phenolic ether | Macrocyclic lactone, ester |
| Biological Role | Antimicrobial | Flavoring agent, sedative | Antiseptic, analgesic | Cytotoxic marine toxin |
| Source | CIEO essential oil | Lavender, coriander | Clove, cinnamon | Marine cyanobacteria |
- Key Differences: this compound vs. Linalool: While both are terpenoids, linalool lacks the ether group proposed in this compound, reducing its polarity and altering its antimicrobial efficacy . this compound vs. Oscillatoxin D: Oscillatoxin D’s macrocyclic structure and ester groups confer potent cytotoxicity, unlike this compound’s simpler terpenoid backbone .
Comparison with Functionally Similar Compounds
Functionally similar compounds share applications in pharmaceuticals, agriculture, or fragrances. Examples include:
Table 2: Functional Comparison of this compound and Industrial Compounds
| Property | This compound | Thymol (CID 6989) | Citral (CID 7794) | Rotenone (CID 6758) |
|---|---|---|---|---|
| Primary Use | Antimicrobial agent | Disinfectant, preservative | Flavoring, insect repellent | Pesticide, piscicide |
| Mechanism | Membrane disruption | Membrane permeability alteration | Aldehyde-mediated inhibition | Mitochondrial complex I inhibitor |
| Solubility (Log S) | -2.5 (predicted) | -3.1 | -2.8 | -4.9 |
| Toxicity (LD₅₀) | 200 mg/kg (estimated) | 980 mg/kg (rat) | 4,950 mg/kg (rat) | 132 mg/kg (rat) |
- Key Insights: this compound vs. Thymol: Both disrupt microbial membranes, but thymol’s phenolic structure enhances solubility and broad-spectrum activity . this compound vs. Rotenone: Unlike rotenone’s systemic toxicity, this compound’s volatility limits its environmental persistence, making it safer for agricultural use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


